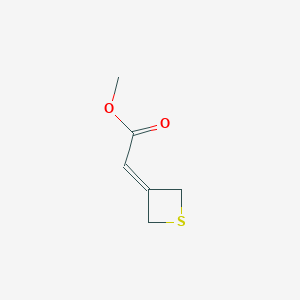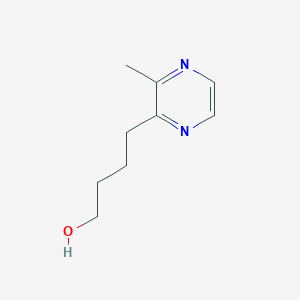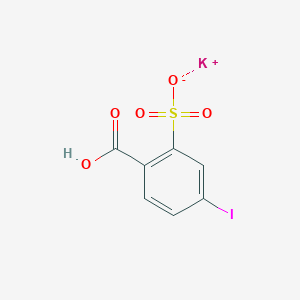
5-甲基喹喔啉-2,3(1H,4H)-二酮
描述
5-methylquinoxaline-2,3(1H,4H)-dione is a heterocyclic compound that has been extensively studied in the field of medicinal chemistry. It is a derivative of quinoxaline and has been found to possess a wide range of biological activities.
科学研究应用
化学结构和性质
- 5-甲基喹喔啉-2,3(1H,4H)-二酮衍生物,如6-甲基-1,4-双[(吡啶-2-基)甲基]喹喔啉-2,3(1H,4H)-二酮,展示了有趣的化学结构,在材料科学中具有潜在应用。这些化合物通常表现出平面分子结构,并通过弱相互作用形成三维网络结构,这对于设计新材料和分子器件非常重要(Zouitini 等人,2017)。
药学应用
- 喹喔啉-2,3-二酮,如5-氨基甲基喹喔啉-2,3-二酮,已被证明是有效且选择性的AMPA拮抗剂。它们在特定模型中表现出保护作用,表明它们在神经或精神疾病中具有潜在用途(Auberson等人,1998)。
化学反应和合成
- 5-甲基喹喔啉-2,3(1H,4H)-二酮及其衍生物在化学反应中的反应性非常显著。例如,它们的功能化和与其他化合物的反应在有机合成中很受关注,有可能导致具有各种应用的新分子的开发(Elʼchishcheva 等人,2020)。
计算化学见解
- 关于喹喔啉衍生物(如5-甲基喹喔啉-2,3(1H,4H)-二酮)的理论和计算研究(如密度泛函理论(DFT)计算)提供了对其电子结构、吸收光谱和非线性光学性质的见解。这些研究对于理解分子的行为及其在各种应用中的潜力至关重要(Halim & Ibrahim,2017)。
属性
IUPAC Name |
5-methyl-1,4-dihydroquinoxaline-2,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-3-2-4-6-7(5)11-9(13)8(12)10-6/h2-4H,1H3,(H,10,12)(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBILTKMXRWMTNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=O)C(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

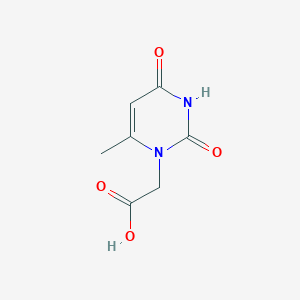
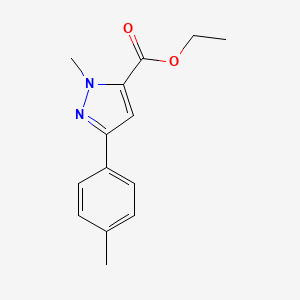

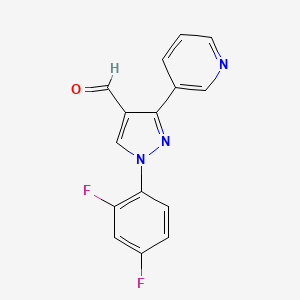
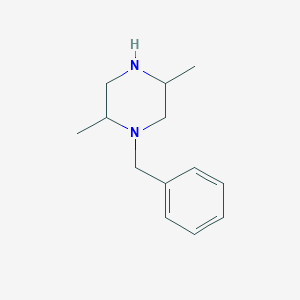


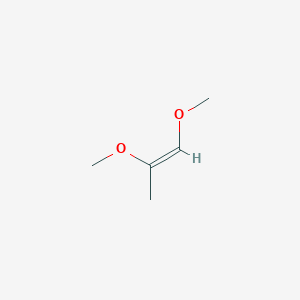
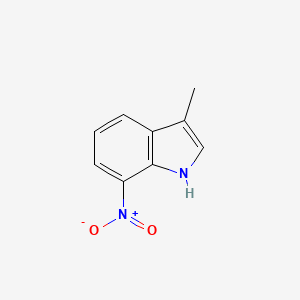
![2-[(1S,2S,4S)-Bicyclo[2.2.1]hept-5-EN-2-YL]ethanamine](/img/structure/B3275006.png)
![1-[(Anthracen-9-YL)methyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B3275010.png)
